3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Description

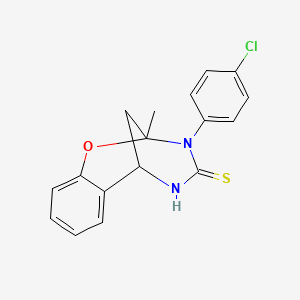

This compound belongs to the benzoxadiazocine-thione class, characterized by a fused tricyclic framework containing oxygen, nitrogen, and sulfur heteroatoms. The structure features a 4-chlorophenyl substituent at position 3 and a methyl group at position 2, which influence its electronic and steric properties.

Properties

IUPAC Name |

10-(4-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-17-10-14(13-4-2-3-5-15(13)21-17)19-16(22)20(17)12-8-6-11(18)7-9-12/h2-9,14H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXRXVUWBMVWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would influence the bioavailability of the compound. For example, a compound similar to the one , 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole, has been reported as an antioxidant and immunomodulatory compound that improves depression-like behavior and cognitive impairment in mice .

The result of the compound’s action would be dependent on its mode of action and the biochemical pathways it affects. For instance, if the compound has antioxidant properties, it might protect cells from oxidative stress .

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of the compound .

Biological Activity

3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with a unique bicyclic structure that incorporates both benzodiazocine and thione functionalities. Its molecular formula is with a molecular weight of 330.83 g/mol. This compound has garnered interest due to its potential biological activities and therapeutic applications.

Structural Characteristics

The structural features of this compound include:

- Bicyclic structure : Facilitates diverse interactions with biological targets.

- Thione functionality : May enhance reactivity compared to similar compounds lacking this feature.

- Chlorophenyl group : Contributes to its chemical reactivity and potential biological activity.

Potential Biological Activities

-

Antimicrobial Activity : Similar compounds have shown antimicrobial properties. For example:

- 2-Methylbenzothiazole : Exhibits antimicrobial activity.

- 4-Chlorobenzothiazole : Demonstrates anticancer effects.

- Inhibition of Leukotriene B(4) : Related derivatives have shown strong inhibition of calcium mobilization in CHO cells overexpressing human BLT(1) and BLT(2) receptors. Notably, a derivative of the compound exhibited potent inhibition for the human BLT(2) receptor .

Study 1: Inhibition of Calcium Mobilization

A study evaluated a series of derivatives based on the core structure of this compound. The most potent compound showed an IC(50) value smaller than that of the positive control compound ZK-158252. This suggests significant potential for therapeutic applications in inflammatory conditions mediated by leukotrienes .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylbenzothiazole | Contains a thiazole ring | Antimicrobial |

| 4-Chlorobenzothiazole | Similar chlorinated structure | Anticancer |

| 1,3-Benzodiazepine | Contains a benzodiazepine core | Anxiolytic properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- 3-(3-Chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione Structural Difference: Chlorine substituent at the meta position (3-chloro) instead of para (4-chloro). Source: Santa Cruz Biotechnology (Catalog: sc-492059) .

- 3-(4-Bromo-3-methylphenyl)-10-methoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione Structural Difference: Bromine replaces chlorine at position 4, with an additional methyl group at position 3 and methoxy at position 10. Impact: Bromine’s larger atomic radius increases molecular weight (419.34 g/mol vs. ~380–390 g/mol for chloro analogs) and may enhance hydrophobic interactions. Methoxy groups improve solubility but reduce electrophilicity .

Alkyl and Functional Group Modifications

- 3-(2-Methoxyethyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione Structural Difference: 4-Chlorophenyl replaced by a 2-methoxyethyl group. Impact: The polar methoxyethyl side chain enhances water solubility but may reduce membrane permeability in biological assays .

- 10-Ethoxy-3-(3-methoxypropyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione Structural Difference: Ethoxy at position 10 and 3-methoxypropyl at position 3.

Comparison Table of Key Compounds

*Estimated based on structural analogs.

Research Findings and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.